molecular formula C15H10O2S B8337780 5-Phenyl-3-(2-thienylmethylene)-2-furanone

5-Phenyl-3-(2-thienylmethylene)-2-furanone

Cat. No. B8337780
M. Wt: 254.31 g/mol
InChI Key: DHSHIGJDJUERHQ-UHFFFAOYSA-N
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Patent
US04808599

Procedure details

5-Phenyl-3-(2-thienylmethylene)-2-furanone (34.9 g), methanesulfonic acid (170 cc) and glacial acetic acid (170 cc) are heated for one hour at 120° C. The mixture is cooled to 40° C., poured onto crushed ice and extracted with methylene chloride. The organic phase is washed with water and extracted with a normal sodium hydroxide solution. The basic aqueous phase is washed with methylene chloride, acidified to pH 1 by adding an aqueous hydrochloric acid solution and extracted with methylene chloride. The precipitate formed is filtered, the organic phase is dried over magnesium sulfate and evaporated under reduced pressure. The evaporation residue and the precipitate are combined and chromatographed on silica gel using ethyl acetate as the eluent. 4-Phenylbenzo[b]thiophene-6-carboxylic acid (17.4 g), m.p. 222° C., is thereby isolated.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][C:10](=[O:12])[C:9](=[CH:13][C:14]3[S:15][CH:16]=[CH:17][CH:18]=3)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O>C(O)(=O)C>[C:1]1([C:7]2[C:18]3[CH:17]=[CH:16][S:15][C:14]=3[CH:13]=[C:9]([C:10]([OH:11])=[O:12])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
34.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(C(O1)=O)=CC=1SC=CC1
Name
Quantity
170 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with a normal sodium hydroxide solution
WASH
Type
WASH
Details
The basic aqueous phase is washed with methylene chloride
ADDITION
Type
ADDITION
Details
by adding an aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=CC=2SC=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.